Cas no 185910-99-0 (Imidazo[1,2-b]pyridazine-6-carboxaldehyde)
![Imidazo[1,2-b]pyridazine-6-carboxaldehyde structure](https://www.kuujia.com/scimg/cas/185910-99-0x500.png)
Imidazo[1,2-b]pyridazine-6-carboxaldehyde Chemical and Physical Properties
Names and Identifiers
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- Imidazo[1,2-b]pyridazine-6-carboxaldehyde
- imidazo[1,2-b]pyridazine-6-carbaldehyde
- Imidazo[1,2-b]pyridazine-6-carboxaldehyde (9CI)
- SCHEMBL18041945
- MFCD10698053
- 185910-99-0
- AB61147
- AKOS006305346
- DTXSID80444600
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- MDL: MFCD10698053
- Inchi: InChI=1S/C7H5N3O/c11-5-6-1-2-7-8-3-4-10(7)9-6/h1-5H
- InChI Key: KMBKSONQNYUEPD-UHFFFAOYSA-N
- SMILES: O=CC1C=CC2=NC=CN2N=1
Computed Properties
- Exact Mass: 147.04335
- Monoisotopic Mass: 147.043261791g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 47.3Ų
Experimental Properties
- PSA: 47.26
Imidazo[1,2-b]pyridazine-6-carboxaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AD34597-250mg |
Imidazo[1,2-b]pyridazine-6-carbaldehyde |
185910-99-0 | 95% | 250mg |
$243.00 | 2024-04-20 | |
A2B Chem LLC | AD34597-1g |
Imidazo[1,2-b]pyridazine-6-carbaldehyde |
185910-99-0 | 95% | 1g |
$570.00 | 2024-04-20 | |
Alichem | A029199466-1g |
Imidazo[1,2-b]pyridazine-6-carbaldehyde |
185910-99-0 | 95% | 1g |
$550.76 | 2023-09-02 | |
abcr | AB582836-250 mg |
Imidazo[1,2-b]pyridazine-6-carbaldehyde; . |
185910-99-0 | 250MG |
€357.80 | 2023-07-11 | ||
1PlusChem | 1P0076SL-250mg |
Imidazo[1,2-b]pyridazine-6-carboxaldehyde |
185910-99-0 | 95% | 250mg |
$278.00 | 2024-06-17 | |
1PlusChem | 1P0076SL-1g |
Imidazo[1,2-b]pyridazine-6-carboxaldehyde |
185910-99-0 | 95% | 1g |
$660.00 | 2024-06-17 | |
abcr | AB582836-1 g |
Imidazo[1,2-b]pyridazine-6-carbaldehyde; . |
185910-99-0 | 1g |
€587.60 | 2023-07-11 | ||
abcr | AB582836-250mg |
Imidazo[1,2-b]pyridazine-6-carbaldehyde; . |
185910-99-0 | 250mg |
€357.80 | 2024-08-02 | ||
abcr | AB582836-1g |
Imidazo[1,2-b]pyridazine-6-carbaldehyde; . |
185910-99-0 | 1g |
€587.60 | 2024-08-02 | ||
Ambeed | A361309-1g |
Imidazo[1,2-b]pyridazine-6-carbaldehyde |
185910-99-0 | 97% | 1g |
$556.0 | 2024-04-22 |
Imidazo[1,2-b]pyridazine-6-carboxaldehyde Related Literature
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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2. Back matter
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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5. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
Additional information on Imidazo[1,2-b]pyridazine-6-carboxaldehyde
Imidazo[1,2-b]pyridazine-6-carboxaldehyde (CAS No. 185910-99-0): An Overview of Its Structure, Synthesis, and Applications in Medicinal Chemistry
Imidazo[1,2-b]pyridazine-6-carboxaldehyde (CAS No. 185910-99-0) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of imidazopyridazines, which are known for their diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.
The chemical structure of imidazo[1,2-b]pyridazine-6-carboxaldehyde is characterized by a fused heterocyclic system consisting of an imidazole ring and a pyridazine ring. The presence of the aldehyde functional group at the 6-position adds to its reactivity and potential for further chemical modifications. The molecular formula of this compound is C8H6N4O, and it has a molecular weight of 174.16 g/mol.
In recent years, there has been a growing interest in the synthesis and biological evaluation of imidazo[1,2-b]pyridazine-6-carboxaldehyde. One notable synthetic route involves the condensation of 2-amino-3-cyanopyridine with glyoxal in the presence of a base such as sodium hydroxide. This method provides a straightforward and efficient way to access the target compound with high yields and purity.
The biological activities of imidazo[1,2-b]pyridazine-6-carboxaldehyde have been extensively studied. Research has shown that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has demonstrated antiviral activity against various viral strains, making it a promising candidate for the development of new antiviral agents.
In the context of cancer research, imidazo[1,2-b]pyridazine-6-carboxaldehyde has been investigated for its potential as an anticancer agent. Studies have indicated that it can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For example, it has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in cancer progression.
Beyond its direct biological activities, imidazo[1,2-b]pyridazine-6-carboxaldehyde serves as an important building block for the synthesis of more complex molecules with enhanced pharmacological properties. Its reactivity at the aldehyde position allows for the introduction of various functional groups through reactions such as reductive amination and aldol condensation. These modifications can lead to compounds with improved solubility, bioavailability, and target specificity.
In conclusion, imidazo[1,2-b]pyridazine-6-carboxaldehyde (CAS No. 185910-99-0) is a multifaceted compound with significant potential in medicinal chemistry. Its unique structural features and diverse biological activities make it an attractive target for further research and development. As new synthetic methods and biological applications continue to emerge, this compound is likely to play an increasingly important role in the discovery and design of novel therapeutic agents.
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